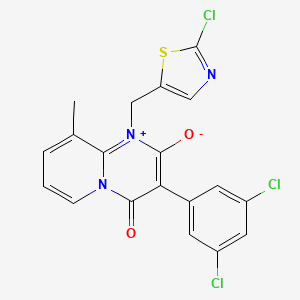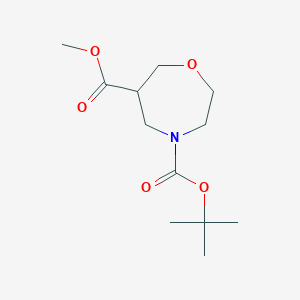![molecular formula C10H20ClNO4S B1473428 Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride CAS No. 1823802-09-0](/img/structure/B1473428.png)
Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride
Descripción general
Descripción
Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride, also known as PMSF, is a protease inhibitor commonly used in biochemical research. This compound is a synthetic molecule that inhibits serine proteases, which are enzymes that break down proteins. PMSF is widely used in the laboratory to prevent protein degradation during purification and analysis.
Mecanismo De Acción
Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. This binding occurs through the formation of a covalent bond between the serine residue at the active site of the protease and the sulfonyl group of Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride. This reaction irreversibly inactivates the protease and prevents it from breaking down proteins.
Biochemical and Physiological Effects
Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its protease inhibitory activity, Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride has been shown to inhibit the activity of other enzymes, including lipases and esterases. Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride has also been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride in the laboratory is its specificity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride has some limitations, including its irreversibility and the potential for off-target effects. Additionally, Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions in the study of Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride and its applications in the laboratory. One area of research is the development of new protease inhibitors with improved specificity and potency. Additionally, researchers are exploring the use of Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride in the study of protein-protein interactions and in the development of new therapeutic agents. Finally, there is ongoing research into the mechanisms of action of Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride and its effects on cellular processes.
Aplicaciones Científicas De Investigación
Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride is commonly used in biochemical research as a protease inhibitor. It is particularly useful in the purification and analysis of proteins, as it prevents the degradation of proteins by proteases. Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride is also used in the study of enzyme kinetics and in the analysis of protein-protein interactions.
Propiedades
IUPAC Name |
methyl 3-(piperidin-4-ylmethylsulfonyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S.ClH/c1-15-10(12)4-7-16(13,14)8-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYAIGXXWCSQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)
![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)
![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid](/img/structure/B1473364.png)


![4-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473367.png)